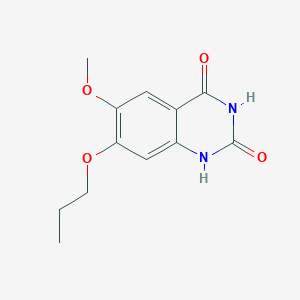![molecular formula C9H9BF3KO2 B11861689 Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C₉H₉BF₃KO₂. It is known for its unique structure, which includes a trifluoroborate group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Vorbereitungsmethoden
The synthesis of Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl bromide with potassium trifluoroborate in the presence of a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. After completion, the product is purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boron-containing reagent to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical agents.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the boron atom interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .
Vergleich Mit ähnlichen Verbindungen
Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate can be compared with other trifluoroborate compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of the 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a 4-methoxyphenyl group, offering different reactivity and applications.
Potassium (2-thienyl)trifluoroborate: Features a thiophene ring, which provides unique electronic properties compared to the dioxin ring.
Eigenschaften
Molekularformel |
C9H9BF3KO2 |
|---|---|
Molekulargewicht |
256.07 g/mol |
IUPAC-Name |
potassium;2,3-dihydro-1,4-benzodioxin-3-ylmethyl(trifluoro)boranuide |
InChI |
InChI=1S/C9H9BF3O2.K/c11-10(12,13)5-7-6-14-8-3-1-2-4-9(8)15-7;/h1-4,7H,5-6H2;/q-1;+1 |
InChI-Schlüssel |
JPOHKMCAPRLRJH-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1COC2=CC=CC=C2O1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



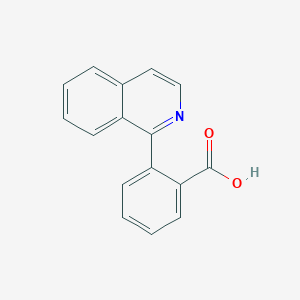

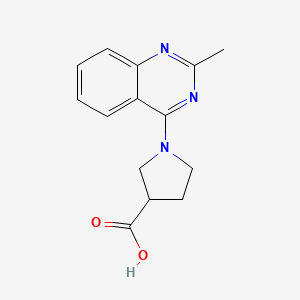
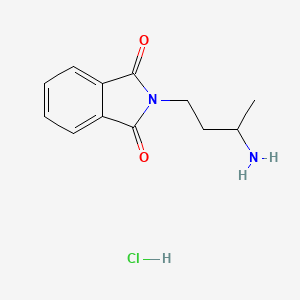


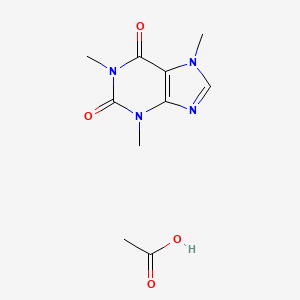
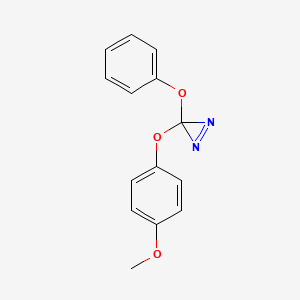
![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)
